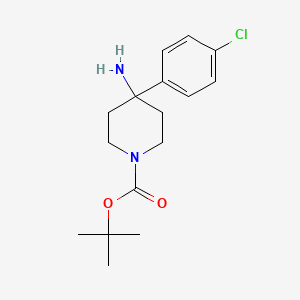

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenyl-substituted amine at the 4-position. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its structure combines steric bulk (tert-butyl group) with electronic modulation (4-chlorophenyl), making it a versatile building block for drug discovery .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZDLGITJYKDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 4-piperidone-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate and tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate are distinct chemical compounds with different substitution patterns on the chlorophenyl ring, which can influence their biological activity and pharmacological properties.

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a piperidine derivative with a tert-butyl group, an amino group, and a chlorophenyl moiety, making it structurally interesting for applications in medicinal chemistry and drug development.

This compound is another chemical compound with a similar structure .

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate

- PROTAC Linker: Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate can be used as a linker in the design of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. Using this compound in PROTACs may lead to more effective targeted therapies for various diseases, including cancer.

- Synthesis Intermediate: It is used as an intermediate in synthesizing Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.

This compound

- Inhibitors of protein kinase: Modifications of 4-amino-4-benzylpiperidines, have shown good selectivity for PKB compared to the structurally homologous kinase PKA and showed good overall selectivity for PKB and other AGC kinases in a wider kinome profile .

- PKB inhibitory activity: Variation of the position of the chlorine atom in the aromatic ring showed that 4-substitution as in 21 was optimal. Other 4-substituents ( 24 − 27 ) showed a decrease in PKB inhibitory activity with increasing size, and the 4- tert-butyl analogue 27 in particular was less active than the rest of the analogues in this set .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Aryl Groups

- Tert-butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (CAS 337519-87-6): Features a 4-amino-2-chlorophenoxy group instead of the 4-chlorophenylamine. The ether linkage introduces conformational flexibility, while the additional amino group may enhance hydrogen-bonding interactions .

Heterocyclic Substituents

- Tert-butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (CAS 1874211-56-9): Substitutes the 4-chlorophenyl group with a tetrazole ring. The tetrazole’s acidity (pKa ~4.9) and ability to mimic carboxylates may improve solubility and metal-binding properties compared to the chloroaryl variant .

Electron-Withdrawing Groups

- Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS 331281-25-5): Replaces the 4-chlorophenyl group with a cyano (-CN) substituent.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate | C16H23ClN2O2 | 310.82 | Chlorine provides moderate electronegativity; tert-butyl enhances lipophilicity. |

| Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | 355.28 | Bromine increases molecular weight and polarizability. |

| Tert-butyl 4-amino-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | C11H20N6O2 | 268.30 | Tetrazole improves solubility and metal coordination. |

| Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | C11H19N3O2 | 225.29 | Cyano group reduces electron density on the piperidine ring. |

Key Research Findings

- Compounds with tetrazole substituents () are explored as protease inhibitors due to their metal-binding capacity .

Structural Insights :

- The tert-butyl group in all analogs confers stability against metabolic degradation, enhancing pharmacokinetic profiles .

Biological Activity

Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate (CAS RN: 170011-57-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H22ClN3O2

- Molecular Weight : 311.81 g/mol

- SMILES Notation : O=C(OC(C)(C)C)N1CCN(C(C(Cl)=C2)=CC=C2N)CC1

This compound features a piperidine ring substituted with a tert-butyl group and an amino group, along with a chlorophenyl moiety, which contributes to its biological activity.

Research indicates that this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus (T2DM) as they prolong the action of incretin hormones, which stimulate insulin secretion in response to meals .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications in the piperidine structure, particularly substitutions at the 4-position, significantly influence the inhibitory potency against DPP-IV. The presence of electron-withdrawing groups such as chlorine enhances the binding affinity to the enzyme's active site .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| DPP-IV Inhibition | 0.15 | |

| Cytotoxicity against FaDu cells | IC50 = 12.5 | |

| Antioxidant activity | Moderate |

Case Studies and Research Findings

-

DPP-IV Inhibition :

A study demonstrated that compounds structurally similar to this compound showed significant DPP-IV inhibition, leading to enhanced insulin secretion and improved glycemic control in diabetic models . -

Anticancer Potential :

In vitro studies indicated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy. The mechanism involves apoptosis induction through interaction with specific cellular pathways . -

SAR Studies :

Research focused on various piperidine derivatives revealed that modifications at the piperidine ring significantly altered biological activity. The introduction of halogens like chlorine was found to enhance both DPP-IV inhibition and cytotoxicity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate?

The synthesis typically involves reacting 4-(4-chlorophenyl)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or DMAP) in dichloromethane. The reaction neutralizes HCl by-products, and purification is achieved via column chromatography. Hydrolysis under acidic or basic conditions may follow to modify functional groups .

Q. How is the compound characterized for structural confirmation and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC-TOF) and Gas Chromatography-Mass Spectrometry (GC-MS) assess purity. Elemental analysis validates molecular composition, and FTIR-ATR identifies functional groups .

Q. What safety precautions are essential during handling?

Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation or skin contact. Work in a fume hood, and follow waste disposal protocols per local regulations. Monitor stability under varying pH and temperature conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

- Temperature control : Maintain 0–25°C during coupling reactions to minimize side products.

- Catalyst selection : DMAP enhances acylation efficiency in esterification steps.

- Solvent choice : Dichloromethane or THF improves solubility of intermediates.

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Q. How should contradictory binding affinity data in pharmacological studies be resolved?

Use orthogonal assays:

- Radiolabeled ligand binding assays quantify target engagement at equilibrium.

- Enzyme kinetics (e.g., IC₅₀ determination) validate inhibitory potency.

- Surface Plasmon Resonance (SPR) measures real-time interaction kinetics. Discrepancies may arise from assay buffer composition or compound aggregation; dynamic light scattering (DLS) can assess colloidal interference .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes and stability. Pharmacophore modeling identifies critical interaction sites, while QSAR analyses correlate structural features (e.g., chlorophenyl substituents) with activity .

Q. How do structural modifications at the piperidine ring affect bioactivity?

- Substitution at the 4-position : Introducing electron-withdrawing groups (e.g., -Cl) enhances receptor binding via hydrophobic interactions.

- Amino group functionalization : Methylation reduces polarity, improving BBB penetration. Comparative studies with analogs (e.g., tert-butyl 4-(3,4-difluorophenyl) derivatives) highlight substituent effects on potency and selectivity .

Data Contradiction Analysis

Q. Why might stability studies under varying pH show conflicting degradation profiles?

Hydrolysis rates depend on:

- Steric hindrance : The tert-butyl group slows ester hydrolysis in acidic conditions.

- Buffering agents : Phosphate buffers may catalyze degradation via nucleophilic attack. Monitor degradation products using LC-MS and adjust storage conditions (e.g., lyophilization for long-term stability) .

Q. How to address discrepancies in cytotoxicity assays across cell lines?

- Cell permeability : Use efflux pump inhibitors (e.g., verapamil) to assess transporter-mediated resistance.

- Metabolic activity : Compare ATP-based (CellTiter-Glo) vs. resazurin-based assays. Normalize data to cell viability controls and validate with clonogenic assays .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time.

- Crystallization optimization : Use anti-solvent addition to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.